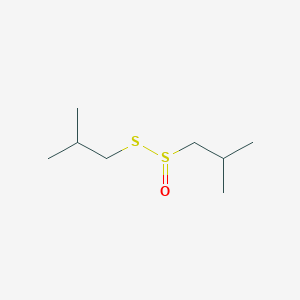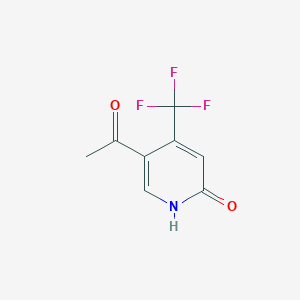![molecular formula C5H3N3S2 B13661325 Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
Thiazolo[5,4-C]pyridazine-6(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-C]pyridazine-6(5H)-thione is a heterocyclic compound that belongs to the class of thiazole derivatives This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridazine ring, with a thione group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-C]pyridazine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with hydrazine derivatives, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[5,4-C]pyridazine-6(5H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazolo[5,4-C]pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory compound.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Thiazolo[5,4-C]pyridazine-6(5H)-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, modulating the activity of the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their anticancer and enzyme inhibitory activities.
Thiazolo[4,5-b]pyridines: Exhibiting antioxidant, antimicrobial, and anti-inflammatory properties.
Thiazolo[5,4-d]thiazoles: Used in the development of electroluminescent devices and other optoelectronic applications.
Uniqueness
Thiazolo[5,4-C]pyridazine-6(5H)-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H3N3S2 |
|---|---|
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
5H-[1,3]thiazolo[5,4-c]pyridazine-6-thione |
InChI |
InChI=1S/C5H3N3S2/c9-5-7-3-1-2-6-8-4(3)10-5/h1-2H,(H,7,9) |
Clave InChI |
YIERNBOGCGYGKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC2=C1NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

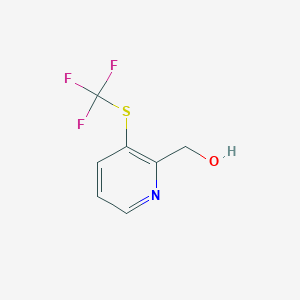
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
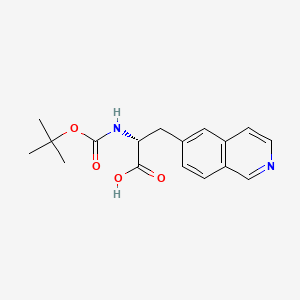
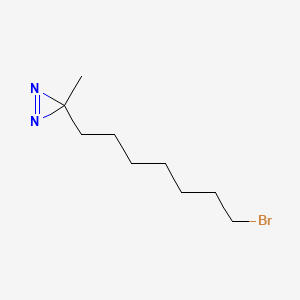

![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
